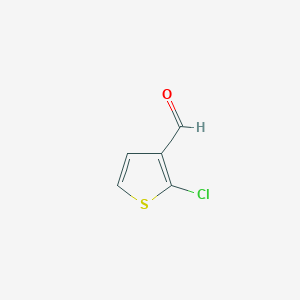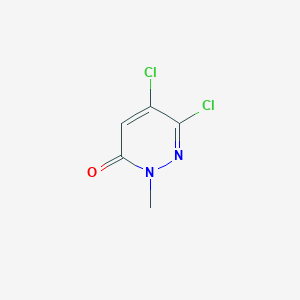
2-(Dicyclohexylphosphino)-1-phenyl-1H-pyrrole
Overview
Description
2-(Dicyclohexylphosphino)-1-phenyl-1H-pyrrole (DCPhP) is a heterocyclic compound that is widely used in organic synthesis, especially in the synthesis of pharmaceuticals and agrochemicals. It is a versatile ligand that can be used in a variety of reactions and is relatively easy to synthesize. DCPhP is a popular choice for researchers due to its low cost and its ability to form strong bonds with metals.
Scientific Research Applications
Electronic and Structural Properties
2-(Dicyclohexylphosphino)-1-phenyl-1H-pyrrole and its derivatives have been studied for their electronic and structural properties. Hildebrandt, Schaarschmidt, and Lang (2011) investigated 2,5-diferrocenyl-1-phenyl-1H-pyrrole and 2,3,4,5-tetraferrocenyl-1-phenyl-1H-pyrrole using UV−vis spectroscopy and single-crystal X-ray diffraction. They found significant electron delocalization in these compounds, highlighting their potential in electronic applications (Hildebrandt, Schaarschmidt, & Lang, 2011).
Catalysis in Arylation Reactions
Nadres, Lazareva, and Daugulis (2011) demonstrated the use of 2-(dicyclohexylphosphino)-biphenyl ligand in the palladium-catalyzed direct arylation of indoles, pyrroles, and furans by aryl chlorides. This method, which requires optimization of base, ligand, and solvent, has broad applications in synthesizing arylated heterocycles, showcasing the importance of this compound in catalytic chemistry (Nadres, Lazareva, & Daugulis, 2011).
Role in Suzuki-Miyaura Coupling
Tagata and Nishida (2003) highlighted the necessity of a phosphine ligand, such as 2-(dicyclohexylphosphino)biphenyl, for the Pd/C-catalyzed Suzuki-Miyaura coupling of halopyridines and haloquinolines. This underscores its importance as a ligand in facilitating such coupling reactions (Tagata & Nishida, 2003).
Synthesis of Complex Heterocycles
Kobayashi et al. (2001) prepared 1-(2-Isocyanophenyl)pyrroles that reacted with various reagents to yield pyrrolo[1,2-a]quinoxalines. This study shows the versatility of pyrrole derivatives in synthesizing complex heterocycles, potentially useful in pharmaceuticals and organic materials (Kobayashi et al., 2001).
Corrosion Inhibition
Zarrouk et al. (2015) synthesized new 1H-pyrrole-2,5-dione derivatives, including 1-phenyl-1H-pyrrole-2,5-dione, to investigate their inhibitive action against carbon steel corrosion. These derivatives demonstrate significant corrosion inhibition, highlighting the potential industrial applications of pyrrole derivatives (Zarrouk et al., 2015).
Mechanism of Action
Target of action
Compounds like “2-(Dicyclohexylphosphino)-1-phenyl-1H-pyrrole” are often used as ligands in palladium catalysis during cross-coupling reactions . They can bind to the metal center of a catalyst and influence its reactivity.
Mode of action
As a ligand, “2-(Dicyclohexylphosphino)-1-phenyl-1H-pyrrole” would interact with its target, the metal center of a catalyst, by donating electron density. This can stabilize the catalyst and enhance its reactivity .
Biochemical pathways
In the context of cross-coupling reactions, the compound could affect the pathway by which two organic groups are coupled together. The specifics would depend on the exact reaction conditions and the other reactants present .
Result of action
The result of the compound’s action would be the facilitation of a cross-coupling reaction, leading to the formation of a new chemical bond .
properties
IUPAC Name |
dicyclohexyl-(1-phenylpyrrol-2-yl)phosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30NP/c1-4-11-19(12-5-1)23-18-10-17-22(23)24(20-13-6-2-7-14-20)21-15-8-3-9-16-21/h1,4-5,10-12,17-18,20-21H,2-3,6-9,13-16H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVFZOTGUPNHVRA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)P(C2CCCCC2)C3=CC=CN3C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30NP | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60478367 | |
| Record name | 2-(DICYCLOHEXYLPHOSPHINO)-1-PHENYL-1H-PYRROLE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60478367 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
339.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Dicyclohexylphosphino)-1-phenyl-1H-pyrrole | |
CAS RN |
672937-60-9 | |
| Record name | 2-(DICYCLOHEXYLPHOSPHINO)-1-PHENYL-1H-PYRROLE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60478367 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Hydroxyethyl bicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B1590195.png)












